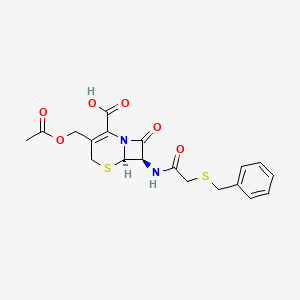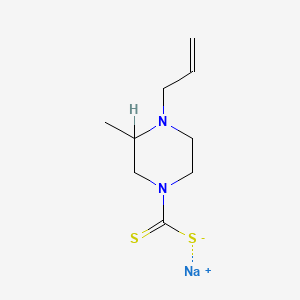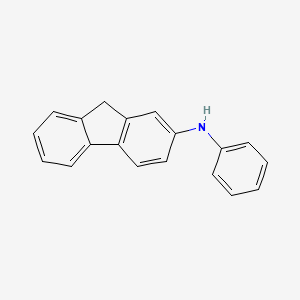silane CAS No. 31469-19-9](/img/structure/B14696848.png)
[(1-Methoxy-2,2-diphenylethenyl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-2,2-diphenylethenyl)oxysilane is an organosilicon compound with the molecular formula C18H22O2Si. This compound is characterized by the presence of a silane group bonded to a methoxy-substituted diphenylethenyl moiety. It is used in various chemical applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2,2-diphenylethenyl)oxysilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor, such as (1-methoxy-2,2-diphenylethenyl) alcohol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silane bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxy-2,2-diphenylethenyl)oxysilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2,2-diphenylethenyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, silane hydrides, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Methoxy-2,2-diphenylethenyl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism by which (1-Methoxy-2,2-diphenylethenyl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxy-2,2-diphenylethenyl)oxysilane
- (1-Methoxy-2,2-diphenylethenyl)oxysilane
- (1-Methoxy-2,2-diphenylethenyl)oxyphenylsilane
Uniqueness
(1-Methoxy-2,2-diphenylethenyl)oxysilane is unique due to its specific combination of a methoxy-substituted diphenylethenyl moiety and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
31469-19-9 |
|---|---|
Molecular Formula |
C18H22O2Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(1-methoxy-2,2-diphenylethenoxy)-trimethylsilane |
InChI |
InChI=1S/C18H22O2Si/c1-19-18(20-21(2,3)4)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
KXHJRUHLJRMSSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


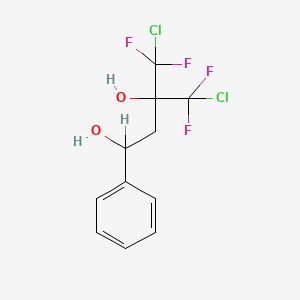
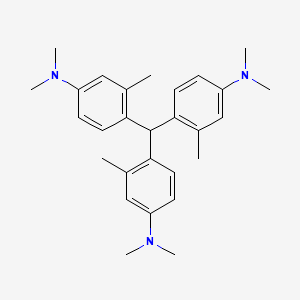
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
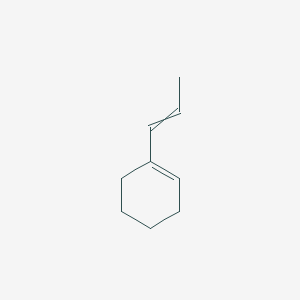
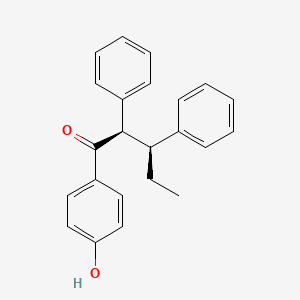

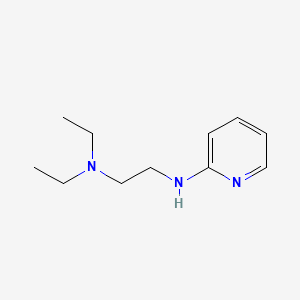
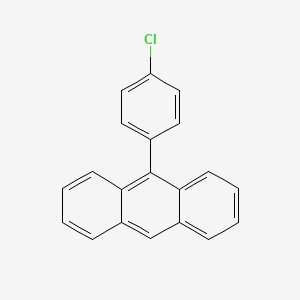
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
